molecular formula C9H9BrClNO2 B13036111 ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate

ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate

Cat. No.: B13036111
M. Wt: 278.53 g/mol
InChI Key: FVPBWBPCHNNWFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, making it a halogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate typically involves the halogenation of pyridine derivatives. One common method involves the bromination and chlorination of pyridine, followed by esterification to introduce the ethyl acetate group. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as sulfuric acid, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or recrystallization to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated pyridine derivatives. Substitution reactions result in the formation of various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3

InChI Key

FVPBWBPCHNNWFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Cl)Br

Origin of Product

United States

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